![molecular formula C13H25NO B1472318 1-(4-(Tert-butyl)cyclohexyl)azetidin-3-ol CAS No. 1547133-26-5](/img/structure/B1472318.png)
1-(4-(Tert-butyl)cyclohexyl)azetidin-3-ol
Overview
Description
1-(4-(Tert-butyl)cyclohexyl)azetidin-3-ol is an organic compound with the molecular formula C12H24N2O. It is a cyclic amine that is widely used in the pharmaceutical and chemical industries. It is a versatile compound that has been used in the synthesis of a variety of drugs, including anti-inflammatory agents, anticonvulsants, and anti-cancer agents. Furthermore, it has been used as a starting material for the synthesis of other compounds, such as polymers and heterocyclic compounds.
Scientific Research Applications
Fragrance Industry
Compounds similar to “1-(4-(Tert-butyl)cyclohexyl)azetidin-3-ol” such as “4-tert-Butylcyclohexyl acetate” and “4-isopropylcyclohexanol” are used in the fragrance industry . They are commercialized for functional perfumery applications such as beauty care, soap, laundry care, and household products .
Biocatalytic Processes
The compound can potentially be used in biocatalytic processes. For instance, commercial alcohol dehydrogenases (ADHs) have been used to produce cis-4-alkylcyclohexanols, including derivatives with isopropyl and tert-butyl substituents, by the stereoselective reduction of the corresponding ketones .
Synthesis of Natural Prenyl Indole Derivatives
Similar compounds have been used in the synthesis of natural prenyl indole derivatives, such as Indiacens A and B . These indole derivatives have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Catalytic Activity Research
“1-tert-Butyl-1-cyclohexene”, a similar compound, has been used as a substrate to investigate catalytic activity and BET surface area for different desilicated TS-1 zeolite samples .
Volatile Organic Compounds (VOCs) Detection
Another similar compound, “Butyl cyclohexan-1-ol, 4-tert-”, has been used in the development of portable VOC gas detectors for rapid, accurate detection of volatile organic compounds .
properties
IUPAC Name |
1-(4-tert-butylcyclohexyl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-13(2,3)10-4-6-11(7-5-10)14-8-12(15)9-14/h10-12,15H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXKXVVELCBKFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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